Methyl 2-(3-bromobenzenesulfonyl)acetate
Overview
Description
Methyl 2-(3-bromobenzenesulfonyl)acetate is an organic compound with the molecular formula C9H9BrO4S It is a derivative of benzenesulfonyl acetate, where a bromine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromobenzenesulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromobenzenesulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfide group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new sulfonyl derivatives with different functional groups.
Reduction: Formation of sulfinyl or sulfide derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
Methyl 2-(3-bromobenzenesulfonyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting sulfonyl-containing enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the effects of sulfonyl-containing compounds on biological systems, including enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromobenzenesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The bromine atom may also participate in halogen bonding or other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromobenzenesulfonyl)acetate: Similar structure but with the bromine atom at the fourth position.
Methyl 2-(3-chlorobenzenesulfonyl)acetate: Chlorine atom instead of bromine.
Methyl 2-(3-fluorobenzenesulfonyl)acetate: Fluorine atom instead of bromine.
Uniqueness
Methyl 2-(3-bromobenzenesulfonyl)acetate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)sulfonylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTUNRIARCETBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205532 | |
Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865707-53-5 | |
Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865707-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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